![molecular formula C14H18N2O B12995894 (3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B12995894.png)
(3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one is a complex organic compound with a unique structure that includes a hexahydropyrrolo[3,4-c]pyrrol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one typically involves multiple steps, including the formation of the hexahydropyrrolo[3,4-c]pyrrol core and subsequent functionalization. One common method involves the reaction of a suitable precursor with benzyl and methyl groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced reaction monitoring techniques can help maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
(3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexahydropyrrolo[3,4-c]pyrrol derivatives with different substituents. Examples include:
- (3S,3AS,6aR)-5-benzyl-3-ethylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
- (3S,3AS,6aR)-5-benzyl-3-propylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
Uniqueness
The uniqueness of (3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one lies in its specific substituents and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
(1S,3aR,6aS)-5-benzyl-1-methyl-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3-one |
InChI |
InChI=1S/C14H18N2O/c1-10-12-8-16(9-13(12)14(17)15-10)7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,15,17)/t10-,12-,13-/m0/s1 |
InChI Key |
ZQQFXDFMIJMDGL-DRZSPHRISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CN(C[C@@H]2C(=O)N1)CC3=CC=CC=C3 |
Canonical SMILES |
CC1C2CN(CC2C(=O)N1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


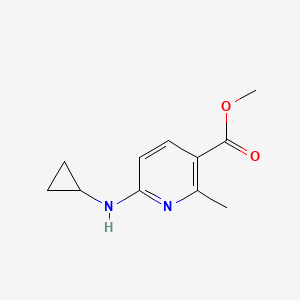
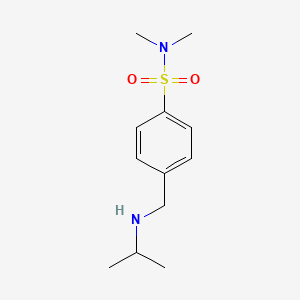
![2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12995842.png)
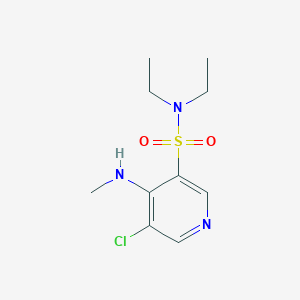

![6-(4-Fluorobenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12995856.png)
![2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12995859.png)
![tert-Butyl (R)-1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12995863.png)

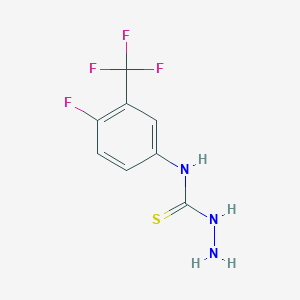
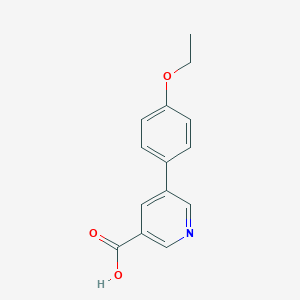
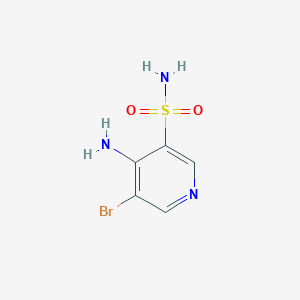
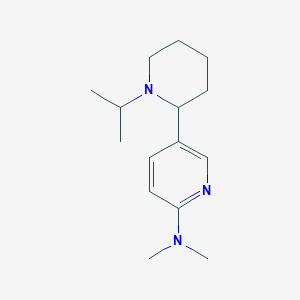
![Ethyl 2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B12995909.png)
